Cyanomethylenetributylphosphorane
Overview
Description
Cyanomethylenetributylphosphorane, also known as Tsunoda Reagent, is a stabilized trialkylphosphorane . It can act as a substitute to the diethyl azodicarboxylate and triphenylphosphine (DEAD-TPP) system for Mitsunobu reaction between nucleophiles (HA) and alcohols (ROH) to form RA . It is highly useful when the pKa of the nucleophiles are higher than 11 .
Synthesis Analysis
Cyanomethylenetributylphosphorane can be synthesized in two steps starting from chloroacetonitrile . Tributylphosphine reacts with chloroacetonitrile in nitromethane to afford phosphonium salts .Molecular Structure Analysis
The molecular formula of Cyanomethylenetributylphosphorane is C14H28NP .Chemical Reactions Analysis
Cyanomethylenetributylphosphorane can be utilized as a reagent in the stereoselective synthesis of skytanthine and other O - and N -containing heterocycles by Mitsunobu intramolecular cycloalkylation . It can also be used in the Wittig olefination of esters, lactones, N -Boc lactam, and cyclic imide to corresponding Wittig products .Physical And Chemical Properties Analysis
Cyanomethylenetributylphosphorane has a boiling point of 339.1±25.0 °C (Predicted), a density of 0.921 g/mL at 25 °C, and a refractive index of n20/D1.500 (lit.) . It is a clear liquid with a color ranging from Yellow to Amber to Dark purple .Scientific Research Applications
Formation of Heterocycles
Cyanomethylenetributylphosphorane is effective in mediating the dehydrocyclization of diols and amino alcohols to produce 6-membered O- and N-heterocycles, as demonstrated in the stereoselective synthesis of (+)-α-skytanthine, a mono terpene alkaloid (Tsunoda et al., 1996).
Asymmetric Synthesis of Cyclic Amines
The compound has been utilized in asymmetric synthesis, particularly for creating 2-substituted cyclic amines like azetidines, pyrrolidines, and piperidines, using (S)-tert-butyl sulfinamide as a chiral auxiliary (Kudale et al., 2014).
Drug Discovery Context
In drug discovery, cyanomethylenetributylphosphorane's high reactivity and clean reaction profile have shown utility, such as in the alkylation of weakly acidic pyrazole and direct use in subsequent Suzuki cross coupling (Mosallanejad & Lorthioir, 2018).
Synthesis of Natural Products
The compound has been used in the synthesis of natural products, such as theonelladine D and norfaranal, by mediating the alkylation of various substrates (Tsunoda et al., 1999); (Uemoto et al., 2001).
Cyanation of Alcohols
It's also been instrumental in the transformation of primary and secondary alcohols into corresponding nitriles, exemplified by converting 3β-cholestanol to 3α-cyanocholestane (Tsunoda et al., 1999).
Nucleophilic Attack Studies
The compound's interaction with other substances, like isatin, has been studied to understand reaction mechanisms and structural assignments of new compounds (Osman & El-Samahy, 2000).
Enzyme Inhibitor Synthesis
Its role in synthesizing α-keto esters, which mimic the tetrahedral transition state in enzyme inhibitors, has been explored (Paris et al., 1998).
Silver-Mediated Direct Cyanation
Cyanomethylenetributylphosphorane has been used in silver-mediated direct cyanation of terminal alkynes, contributing to the synthesis of propionitrile derivatives (Wang et al., 2017).
Multi-Component Synthesis
It has facilitated efficient multi-component synthesis, for instance, the creation of 3-substituted 2-methylene-4-nitrobutanenitriles (Jin et al., 2011).
Piperidine and Azetidine Formation
Cyanomethylenetributylphosphorane can promote the Mitsunobu reaction for the direct formation of azetidine and piperidine ring systems, as used in synthesizing lupinine (Kaku et al., 2019).
Safety And Hazards
Future Directions
The Mitsunobu reaction, which Cyanomethylenetributylphosphorane is a part of, has been applied widely in organic synthesis . The reaction has enjoyed immense popularity since its inception and continues to be a focus of research, particularly in the synthesis of pharmaceuticals and their precursors . The development of new reagents that facilitate purification and expand the versatility of the original Mitsunobu reaction is an ongoing area of research .
properties
IUPAC Name |
2-(tributyl-λ5-phosphanylidene)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28NP/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3/h14H,4-9,11-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMLUMPWPFZWTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=CC#N)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404992 | |
Record name | Cyanomethylenetributylphosphorane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanomethylenetributylphosphorane | |
CAS RN |
157141-27-0 | |
Record name | Cyanomethylenetributylphosphorane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyanomethylenetributylphosphorane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.